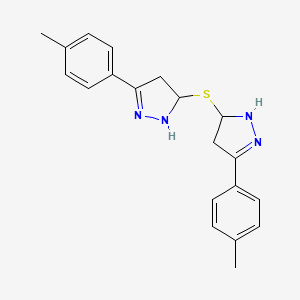![molecular formula C19H17NO2 B12601614 (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid CAS No. 879365-54-5](/img/structure/B12601614.png)
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of applications in medicinal chemistry, particularly as antibacterial, antimalarial, and anticancer agents . This compound features a unique structure with fused aromatic rings, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require moderate temperatures and can yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts that can be reused multiple times without significant loss of activity is advantageous for industrial applications .
化学反応の分析
Types of Reactions
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing changes in gene expression and cellular function .
類似化合物との比較
Similar Compounds
5,6-Dihydrobenzo[c]acridine: Shares a similar core structure but lacks the acetic acid functional group.
5,6-Dihydrobenzo[c]acridin-1-ol 12-oxide: Contains an additional oxygen atom, altering its chemical properties.
5,6-Dihydrobenzo[c]acridine-7-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
879365-54-5 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2-(6,7-dihydro-5H-benzo[c]acridin-12-yl)acetic acid |
InChI |
InChI=1S/C19H17NO2/c21-18(22)12-20-17-8-4-2-6-14(17)11-15-10-9-13-5-1-3-7-16(13)19(15)20/h1-8H,9-12H2,(H,21,22) |
InChIキー |
IGNJTUGTKQILCC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C3=C1CC4=CC=CC=C4N3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


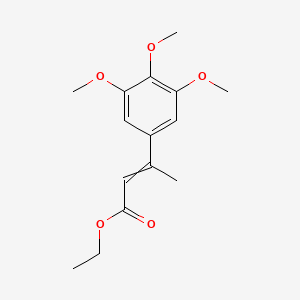
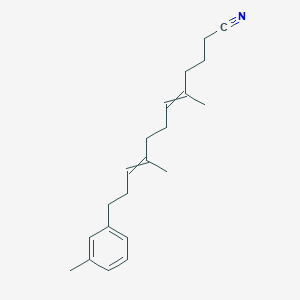
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)

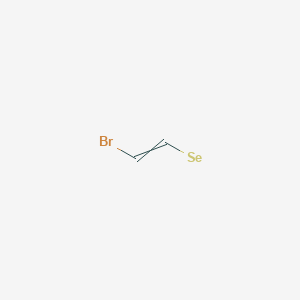
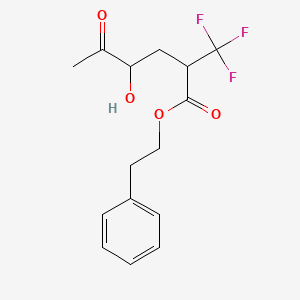

![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)
